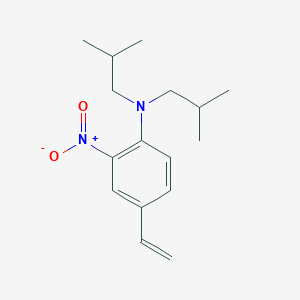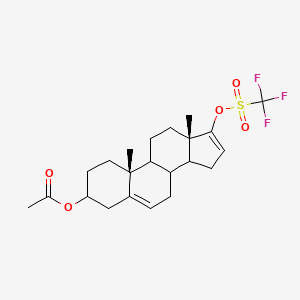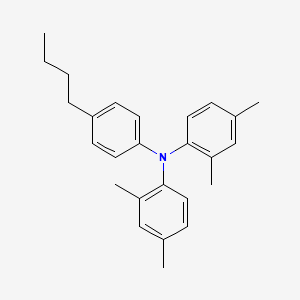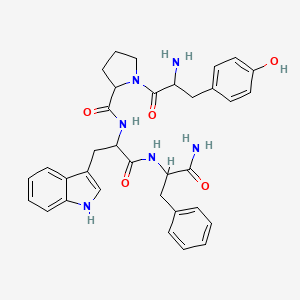
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amine group, an ethenyl group, and a nitro group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-ethenylbenzenamine, followed by alkylation with 2-methylpropyl groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, elevated temperature.
Addition: Halogens (e.g., chlorine, bromine), hydrogen halides, room temperature.
Major Products Formed
Reduction: Formation of 4-ethenyl-N,N-bis(2-methylpropyl)-1,2-diaminobenzene.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Addition: Formation of halogenated alkanes.
Applications De Recherche Scientifique
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- can be compared with other aromatic amines, such as:
Aniline: A simpler aromatic amine with a single amine group.
4-Nitroaniline: Contains a nitro group and an amine group on the benzene ring.
N,N-Dimethylaniline: Features two methyl groups attached to the nitrogen atom.
The unique combination of functional groups in Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- imparts distinct chemical properties, making it more versatile in certain applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
4-ethenyl-N,N-bis(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C16H24N2O2/c1-6-14-7-8-15(16(9-14)18(19)20)17(10-12(2)3)11-13(4)5/h6-9,12-13H,1,10-11H2,2-5H3 |
Clé InChI |
ZPVWGZGGWDGDQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)
![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)

![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
methyl}propanedinitrile](/img/structure/B14799947.png)

![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)


![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)

![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
